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Compound of Interest

Compound Name: Drak2-IN-1

Cat. No.: B10831121 Get Quote

This guide provides a detailed comparison of Drak2-IN-1, a potent inhibitor of Death-

Associated Protein Kinase (DAPK)-related apoptosis-inducing protein kinase 2 (Drak2), with

other alternative inhibitors. The focus is on the specificity of Drak2-IN-1 for its target kinase,

supported by experimental data and detailed protocols. This document is intended for

researchers, scientists, and professionals in drug development to facilitate informed decisions

on the selection of chemical probes for studying Drak2 signaling.

Introduction to Drak2 Kinase
Drak2, also known as Serine/Threonine Kinase 17B (STK17B), is a member of the DAPK

family of serine/threonine kinases.[1][2] It is primarily expressed in lymphoid tissues and plays

a crucial role in regulating apoptosis and T-cell activation.[1][3] As a negative regulator of T-cell

receptor (TCR) signaling, Drak2 sets the activation threshold for T-cells.[1][3] Its involvement in

pathological processes, such as autoimmune diseases and diabetes, makes it an attractive

therapeutic target.[1][4]

Drak2-IN-1: A Potent and Selective Inhibitor
Drak2-IN-1 (also referred to as Compound 16) has been identified as a highly potent, ATP-

competitive inhibitor of Drak2.[5] Its high affinity and selectivity are critical for its use as a

chemical tool to dissect the cellular functions of Drak2.
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The following table summarizes the inhibitory activity of Drak2-IN-1 in comparison to other

known Drak2 inhibitors. The data highlights the potency (IC50/Kd) against Drak2 and the

selectivity against other closely related kinases like Drak1 and members of the DAPK family.
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Inhibitor Target IC50 Kd
Selectivity
Notes

Reference

Drak2-IN-1 Drak2 3 nM 0.26 nM

ATP-

competitive.

Weakly

inhibits

Drak1. No

significant

activity

against

DAPK1/2/3

(IC50 > 1

µM).

[5][6]

Drak1 51 nM -

~17-fold

selective for

Drak2 over

Drak1.

[5][6]

BLU7482 Drak2 1.0 nM -

45-fold

selective over

STK17A

(Drak1).

[6]

SGC-

STK17B-1
Drak2 34 nM -

>100-fold

selective over

STK17A

(Drak1).

[6]

PFE-PKIS 43 Drak2 - 3.8 nM

Also inhibits

Drak1

(Kd=220 nM)

and shows

activity

against

AURKB and

SRPK2.

[7][8]
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Thieno[2,3-

b]pyridine

derivative

Drak2 0.86 µM 9 nM

Dual inhibitor,

also inhibits

Drak1 with an

IC50 of 0.82

µM.

[1]

Nintedanib Drak2 - 670 nM

Non-

selective.

Higher affinity

for DAPK2/3

(Kd 2.1-3.2

nM).

[1]

SC82510 Drak2 - -

High

specificity but

lower activity.

Also inhibits

Drak1 and

RPSK2.

[1]

Experimental Methodologies
The validation of Drak2-IN-1's specificity relies on a combination of biochemical and cellular

assays. The protocols for the key experiments are detailed below.

KINOMEscan™ Kinase Profiling
This assay is a competition binding assay used to quantitatively measure the interactions

between a test compound and a large panel of kinases. It is a critical tool for determining the

selectivity of an inhibitor.

Principle: The assay measures the ability of a compound to displace a proprietary,

immobilized ligand from the kinase active site. The amount of kinase bound to the solid

support is measured using quantitative PCR of a DNA tag conjugated to the kinase.

Protocol Outline:
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A panel of 403-468 recombinant human kinases are individually combined with the test

compound (e.g., Drak2-IN-1 at 1 µM) and an immobilized, active-site directed ligand.[9]

[10]

The mixture is allowed to reach equilibrium.

The kinase-ligand complexes are captured on a solid support and unbound components

are washed away.

The amount of kinase bound to the support is quantified. The results are typically reported

as a percentage of the DMSO control (% control).

For potent hits, dose-response curves are generated to determine the dissociation

constant (Kd).

Selectivity is often expressed as an S-score, which represents the number of kinases

inhibited above a certain threshold divided by the total number of kinases tested.[9]

In Vitro Kinase Activity Assay (IC50 Determination)
This assay directly measures the enzymatic activity of the kinase in the presence of varying

concentrations of the inhibitor to determine the IC50 value.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific

substrate by the kinase. The amount of phosphorylated substrate is then quantified.

Protocol Outline:

Recombinant Drak2 enzyme is incubated with a specific peptide substrate and ATP in a

reaction buffer.

Drak2-IN-1 is added in a series of dilutions to the reaction mixture. A DMSO control (no

inhibitor) is also included.

The reaction is allowed to proceed for a set time at a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is measured. This

can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or
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luminescence-based ATP detection (e.g., ADP-Glo™).

The percentage of inhibition is calculated relative to the DMSO control.

The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal

curve.

NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of an inhibitor to its target kinase within living cells, providing

a measure of cellular potency.

Principle: The assay is based on Bioluminescence Resonance Energy Transfer (BRET). The

target kinase (Drak2) is expressed in cells as a fusion with NanoLuc® luciferase. A

fluorescently labeled tracer that binds to the kinase's active site is added to the cells. When

the tracer binds, BRET occurs between the luciferase donor and the fluorescent acceptor. A

test compound that competes with the tracer for binding will disrupt BRET.

Protocol Outline:

Cells (e.g., HEK293) are transfected with a vector expressing the Drak2-NanoLuc® fusion

protein.[7][11]

The cells are plated and incubated to allow for protein expression.

The cells are treated with varying concentrations of Drak2-IN-1, along with a constant

concentration of the fluorescent NanoBRET™ tracer.

The NanoLuc® substrate is added, and the donor (460 nm) and acceptor (610 nm)

emission signals are measured.

The BRET ratio (acceptor emission / donor emission) is calculated for each well.

The data is normalized to controls (no inhibitor and no tracer) and plotted against the

inhibitor concentration to determine the cellular IC50.
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Visualizing Drak2 Signaling and Experimental
Workflow
Diagrams created using Graphviz illustrate key pathways and processes related to the

validation of Drak2-IN-1.
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Caption: Drak2 signaling pathway and point of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10831121?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

